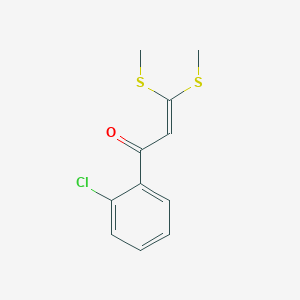
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds are usually described by their functional groups, molecular structure, and chemical formula. The compound you mentioned appears to contain a chlorophenyl group and a propenone group, which suggests it might have properties similar to other chlorinated aromatic compounds and ketones.
Synthesis Analysis
The synthesis of an organic compound often involves reactions like addition, substitution, or elimination, and may require multiple steps. The exact process would depend on the specific reactants and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It might involve carrying out various reactions and analyzing the products.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Diarylmethyl Sulfur and Selenium Compounds :
- This study focused on the synthesis of novel diarylmethyl sulfur and selenium compounds, including derivatives of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one. These compounds were characterized using various spectroscopic techniques and elemental analysis. This research contributes to the development of new organometallic compounds with potential applications in material science and chemistry (Bhasin et al., 2004).
Chalcogenation Studies :
- The paper discusses the chalcogenation of certain organic compounds with organic dichalcogenides. This process is relevant for the modification and creation of new organic molecules with potential applications in synthetic chemistry and materials science (Levanova et al., 2018).
Metal Ion Sensing :
- A study on thiomethoxychalcone-functionalized ferrocene ligands, which are structurally related to 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, demonstrated their applicability in colorimetric sensing of metal ions, particularly mercury. This research is significant for environmental monitoring and the development of sensitive detection methods for metal ions (Ahamed et al., 2010).
Heterocyclization and Synthesis of Derivatives :
- Research into the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, a compound related to 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, led to the formation of thiophene and pyrrole derivatives. This study is significant for the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Rozentsveig et al., 2022).
Crystal Structure and Dielectric Studies :
- The crystal structure of 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one was analyzed, including intermolecular interactions and dielectric properties. This research contributes to the understanding of molecular interactions and properties of such compounds, which is valuable for the design of materials with specific electronic properties (Kumar et al., 2020).
Reactions with Bis(trialkyltin) or Bis(triphenyltin) Sulfide :
- This study explored the reactions of certain diketones with bis(trialkyltin) or bis(triphenyltin) sulfide. Understanding these reactions is important for the development of new synthetic routes in organic chemistry (Freeman et al., 1992).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the compound safely.
Zukünftige Richtungen
This could involve suggesting potential applications for the compound based on its properties, or proposing further studies to better understand its properties or improve its synthesis.
Please consult with a qualified professional or refer to specific resources for detailed information.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQALXLMAXQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395144 |
Source


|
| Record name | MS-1584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one | |
CAS RN |
56944-67-3 |
Source


|
| Record name | MS-1584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

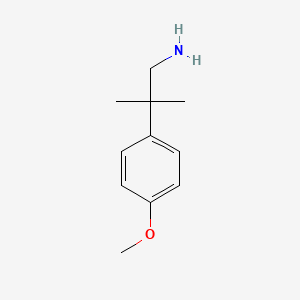
![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
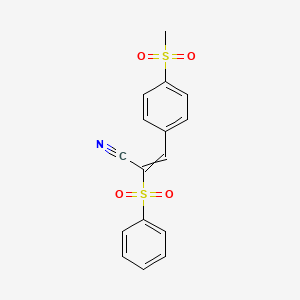
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)
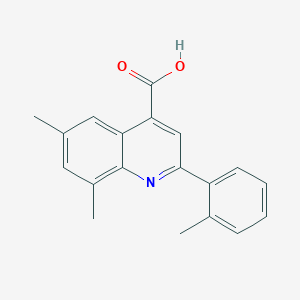
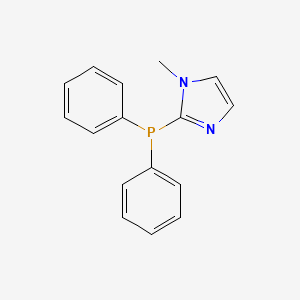
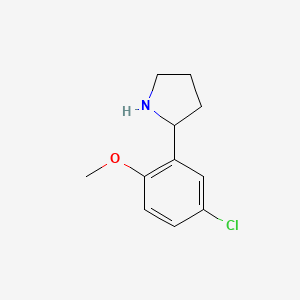
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)
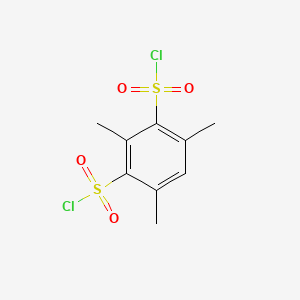

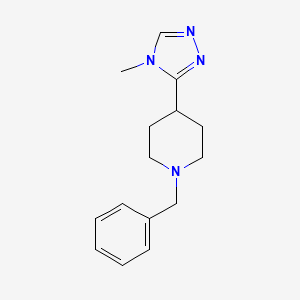
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)